molecular formula C10H18N2O2 B1316765 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane CAS No. 63035-27-8

1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane

Número de catálogo: B1316765
Número CAS: 63035-27-8
Peso molecular: 198.26 g/mol
Clave InChI: ISSPTTIRJJAKRE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane is a chemical compound with the molecular formula C9H16N2O2 It is a derivative of tetrahydrofuran and diazepane, featuring a unique structure that combines these two moieties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane typically involves the reaction of tetrahydrofuran derivatives with diazepane. One common method is the reaction of tetrahydrofuran-2-carboxylic acid with 1,4-diazepane in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and typically requires refluxing in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions

1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as amines, thiols, and halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to produce a therapeutic effect. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

    1-(Tetrahydrofuran-2-ylcarbonyl)piperazine: Similar in structure but with a piperazine moiety instead of diazepane.

    1-(Tetrahydrofuran-2-ylcarbonyl)morpholine: Contains a morpholine ring instead of diazepane.

    1-(Tetrahydrofuran-2-ylcarbonyl)pyrrolidine: Features a pyrrolidine ring instead of diazepane.

Uniqueness

1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane is unique due to its combination of tetrahydrofuran and diazepane moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Actividad Biológica

1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a diazepane ring substituted with a tetrahydrofuran-2-ylcarbonyl group. Its molecular formula is C10H16N2O2, and it possesses unique structural characteristics that may influence its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways.
  • Cytotoxicity : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines.

Antitumor Activity

Recent studies have investigated the antitumor properties of this compound. For instance, a comparative study demonstrated its cytotoxic effects against several cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer). The results indicated that the compound exhibited significant inhibition rates and lower IC50 values compared to standard chemotherapeutics.

Cell Line Inhibition Rate (%) IC50 (μM)
A54995.57.5
MCF-790.38.0
DU14588.99.2
HepG292.06.8

This data suggests that the compound has potent antitumor activity and warrants further investigation into its mechanism of action.

Studies have shown that this compound induces apoptosis in cancer cells through the following mechanisms:

  • Cell Cycle Arrest : The compound has been observed to cause S-phase arrest in treated cells, leading to reduced proliferation.
  • Mitochondrial Dysfunction : Alterations in mitochondrial membrane potential were noted, indicating a potential pathway for inducing apoptosis.

These findings suggest that the compound's ability to disrupt normal cell cycle progression may be a key factor in its antitumor efficacy.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Hepatocellular Carcinoma : A study involving HepG2 cells demonstrated that treatment with the compound resulted in significant apoptosis and reduced cell viability compared to untreated controls.
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups, further supporting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves coupling tetrahydrofuran-2-carbonyl chloride with 1,4-diazepane under anhydrous conditions. Key variables include solvent choice (e.g., dichloromethane vs. THF), temperature (0–25°C), and stoichiometric ratios. For purity optimization, column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) is standard. Yield discrepancies often arise from incomplete acylation or side reactions like intramolecular cyclization, which can be mitigated by slow reagent addition and inert atmospheres .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identify diazepane ring protons (δ 2.5–3.5 ppm, multiplet) and tetrahydrofuran carbonyl signals (δ 170–175 ppm for carbonyl carbon).
  • IR : Confirm carbonyl stretch at ~1680–1720 cm⁻¹ and tertiary amine N–H absorption (weak, ~3300 cm⁻¹).
  • MS : Parent ion ([M+H]⁺) should align with molecular weight (e.g., ~239 g/mol). Fragmentation patterns often include loss of tetrahydrofuran-CO (m/z ~140) and diazepane ring cleavage .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular dynamics) are effective for predicting the reactivity and stability of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model electron density distribution, highlighting nucleophilic sites (e.g., diazepane nitrogen) and electrophilic regions (carbonyl carbon). Molecular dynamics simulations (AMBER force field) assess conformational stability in solvents like water or DMSO. Discrepancies between computational and experimental data may arise from solvation effects or unaccounted transition states, requiring iterative validation .

Q. How can researchers resolve contradictions between in vitro bioactivity data and in silico predictions for this compound?

  • Methodological Answer : Discrepancies often stem from assay-specific variables (e.g., protein binding interference, pH effects). A systematic approach includes:

  • Dose-response curve refinement to exclude false positives/negatives.
  • Free-energy perturbation (FEP) calculations to adjust binding affinity predictions.
  • Metabolite screening (LC-MS/MS) to identify degradation products that alter activity. Cross-referencing with databases like PubChem or ChEMBL ensures robustness .

Q. What experimental designs are optimal for studying the compound’s interaction with biological targets (e.g., GPCRs, kinases)?

  • Methodological Answer : Use factorial design (e.g., 2³ design) to test variables: concentration (nM–μM), incubation time (1–24h), and temperature (4–37°C). Include controls for nonspecific binding (e.g., excess cold ligand). For GPCRs, employ BRET (Bioluminescence Resonance Energy Transfer) assays to monitor real-time signaling. For kinases, use radioactive ATP-competitive assays (32P-γ-ATP) with SDS-PAGE validation .

Q. Methodological Challenges and Solutions

Q. How can researchers address low solubility of this compound in aqueous buffers during in vitro assays?

  • Methodological Answer :

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
  • pH adjustment : Solubilize via protonation of the diazepane nitrogen (pH < 5).
  • Nanoformulation : Encapsulate in liposomes (e.g., DOPC/cholesterol) to enhance bioavailability .

Q. What advanced separation techniques (e.g., HPLC, SFC) are suitable for isolating enantiomers or diastereomers of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use amylose-based columns (Chiralpak AD-H) with hexane/isopropanol (90:10) at 1 mL/min.
  • Supercritical Fluid Chromatography (SFC) : CO2/methanol (95:5) with backpressure regulation (150 bar) improves resolution for thermally labile derivatives .

Q. Data Reproducibility and Validation

Q. How should researchers validate synthetic intermediates to ensure reproducibility across labs?

  • Methodological Answer :

  • Round-robin testing : Share samples with ≥3 independent labs for NMR/MS cross-validation.
  • Crystallography : Obtain single-crystal X-ray structures of key intermediates to confirm stereochemistry.
  • QC thresholds : Set acceptance criteria (e.g., ≥95% purity by HPLC, Rf ≤0.2 deviation on TLC) .

Q. Toxicological and Environmental Impact

Q. What methodologies are recommended for assessing the environmental persistence of this compound?

  • Methodological Answer :

  • OECD 301F biodegradation test : Monitor CO2 evolution over 28 days in activated sludge.
  • QSAR modeling : Predict bioaccumulation (log Kow) and toxicity (LC50) using EPI Suite or TEST software.
  • Metabolite profiling : Use high-resolution mass spectrometry (HRMS) to identify transformation products in soil/water matrices .

Q. Cross-Disciplinary Applications

Q. How can this compound be integrated into materials science research (e.g., polymer precursors, coordination complexes)?

  • Methodological Answer :
  • Coordination chemistry : Screen metal salts (e.g., Cu(II), Zn(II)) for complex formation via UV-Vis titration (ligand-to-metal charge transfer bands at 300–400 nm).
  • Polymerization : Initiate ring-opening polymerization (ROP) using Sn(Oct)₂ catalyst; monitor via GPC for Mn/Mw distribution .

Propiedades

IUPAC Name

1,4-diazepan-1-yl(oxolan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c13-10(9-3-1-8-14-9)12-6-2-4-11-5-7-12/h9,11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSPTTIRJJAKRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10518146
Record name (1,4-Diazepan-1-yl)(oxolan-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10518146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63035-27-8
Record name (1,4-Diazepan-1-yl)(oxolan-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10518146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-(2-Furoyl)homopiperazine (33.0 g.) in 200 ml. of ethanol was hydrogenated over 5% rhodium-on-carbon catalyst at three atmospheres pressure. The catalyst was removed by filtration and the product distilled to give the desired product, B.P. 135° at 1 mm.
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In the illustrated reactions, the compound of Formula II is prepared by reacting hexahydro-1,4-diazepine with furoyl chloride in an acid solution. The resultant 1-(2-furoyl)-hexahydro-1,4-diazepine is hydrogenated to produce 1-(tetrahydro-2-furoyl)-hexahydro-1,4-diazepine which is reacted with 2-chloro-4-amino-6,7-dimethoxyquinazoline in the presence of methoxy ethanol to give the compound 2-[4-(tetrahydro-2-furoyl)-hexahydro-1,4-diazepinyl-1]-4-amino-6,7-dimethoxy quinazoline. The hydrochloride salt is prepared by acidifying with hydrogen chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.